![molecular formula C13H11ClO4 B442419 Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate CAS No. 364621-96-5](/img/structure/B442419.png)
Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate
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Overview
Description
Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate, or MCF, is an organic compound belonging to the class of furoates. It is a colorless, crystalline solid with a molecular weight of 214.6 g/mol. MCF is a versatile compound with a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a pharmaceutical intermediate, and as an inhibitor of enzymes. MCF has also been studied for its potential therapeutic effects.
Scientific Research Applications
1. Synthesis of Biheteroaryls
Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate derivatives like methyl 5-bromo-2-furoate have been utilized in palladium-catalyzed direct arylation reactions. These reactions are significant in preventing the formation of dimers or oligomers, allowing the formation of biheteroaryls in high yields. Such processes are pivotal in the synthesis of complex molecules, often used in the development of pharmaceuticals and advanced materials (Fu, Zhao, Bruneau, & Doucet, 2012).
2. Oxidative Esterification for Synthesizing Esters
This compound has been prepared via oxidative esterification processes. This involves the oxidation of specific precursors to form esters, which are valuable in various industrial and pharmaceutical applications. For instance, esters like methyl 5-acetyl-2-furoate are synthesized via this method and have applications in flavor and fragrance industries (Kuticheva, Pevzner, & Petrov, 2015).
3. Curtius Reaction in Organic Synthesis
The compound is also used in reactions like the Curtius rearrangement, which involves the transformation of carboxylic acids to isocyanates, and subsequently to urethanes or carbonates. This type of reaction is useful in organic synthesis, providing pathways to various organic compounds with potential applications in materials science and pharmaceuticals (Pevzner, 2011).
4. Alternative Reagent for Arylation
It is also an alternative reagent for direct arylation, providing a convenient substrate for the synthesis of mono- or poly-arylated furans. The arylation process is crucial in the field of synthetic organic chemistry, often used in the synthesis of complex molecules for pharmaceuticals and agrochemicals (Fu & Doucet, 2011).
5. Renewable Furanic Platform Diversification
The compound has shown potential in expanding the synthetic utility of biobased 5-(chloromethyl)furoate and 5-methylfuroate esters. It serves as a building block for carbon nucleophiles, broadening the possibilities in sustainable product markets like epoxy resins or biobased dyes (Miao, Shevchenko, Otsuki, & Mascal, 2020).
Mechanism of Action
properties
IUPAC Name |
methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4/c1-16-13(15)12-7-6-9(18-12)8-17-11-5-3-2-4-10(11)14/h2-7H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIRFBBJPNJRGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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